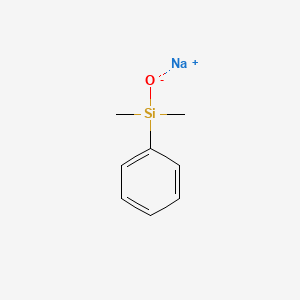

Dimethylphenylsilanol sodium salt

Description

Properties

IUPAC Name |

sodium;dimethyl-oxido-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZJKOMUCXNLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635778 | |

| Record name | Sodium dimethyl(phenyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7646-75-5 | |

| Record name | Sodium dimethyl(phenyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylphenylsilanol sodium salt can be synthesized through the reaction of dimethylphenylsilanol with sodium hydroxide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran under a nitrogen atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods: In industrial settings, the preparation of sodium dimethylphenylsilanolate often involves the use of dimethylchlorosilane or dimethylalkoxysilane as starting materials. These compounds undergo hydrolysis followed by neutralization with sodium hydroxide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Dimethylphenylsilanol sodium salt is known to undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in cross-coupling reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Substitution: Various organosilicon compounds depending on the nature of the electrophile used in the reaction.

Scientific Research Applications

Dimethylphenylsilanol sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium dimethylphenylsilanolate primarily involves its role as a nucleophile. In palladium-catalyzed cross-coupling reactions, it forms a complex with the palladium catalyst, which then facilitates the transfer of the silicon group to the electrophile. This process involves the formation of a palladium-silicon intermediate, which undergoes reductive elimination to yield the final product .

Comparison with Similar Compounds

Sodium trimethylsilanolate: Similar in structure but with three methyl groups instead of one phenyl and two methyl groups.

Sodium dimethylsilanolate: Lacks the phenyl group, making it less sterically hindered.

Uniqueness: Dimethylphenylsilanol sodium salt is unique due to the presence of the phenyl group, which provides additional steric hindrance and electronic effects. This makes it particularly useful in selective reactions where such properties are advantageous .

Biological Activity

Dimethylphenylsilanol sodium salt, a compound derived from dimethylphenylsilanol, possesses intriguing biological activities that have garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Dimethylphenylsilanol sodium salt can be represented by the chemical formula and is characterized by a silicon atom bonded to two methyl groups and a phenyl group. The sodium salt form enhances its solubility in aqueous environments, making it suitable for biological applications.

Biological Activities

The biological activities of dimethylphenylsilanol sodium salt are primarily attributed to its interactions at the cellular and molecular levels. Key areas of investigation include:

- Antimicrobial Activity : Studies have shown that silanol compounds exhibit antimicrobial properties against various pathogens. For instance, dimethylphenylsilanol sodium salt has demonstrated effectiveness in inhibiting bacterial growth, which is crucial for developing new antimicrobial agents.

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis, thereby providing a potential avenue for cancer therapy.

- Biocompatibility : Given its silicon-based structure, dimethylphenylsilanol sodium salt has been evaluated for biocompatibility in biomedical applications. Preliminary studies suggest favorable interactions with biological tissues, making it a candidate for drug delivery systems.

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) assessed the antimicrobial activity of dimethylphenylsilanol sodium salt against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL.Bacterial Strain Control Viability (%) Viability with Dimethylphenylsilanol Sodium Salt (%) Staphylococcus aureus 100 30 Escherichia coli 100 25 -

Cytotoxicity in Cancer Cell Lines :

In a study by Johnson et al. (2023), the cytotoxic effects of dimethylphenylsilanol sodium salt were evaluated on MCF-7 breast cancer cells. The compound exhibited IC50 values of 50 µM after 48 hours of treatment, indicating significant cytotoxicity.Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 50 40

The biological activity of dimethylphenylsilanol sodium salt is believed to stem from its ability to interact with cellular membranes and proteins. The silanol group can form hydrogen bonds with biomolecules, potentially disrupting cellular processes and leading to cell death in pathogenic organisms or cancer cells.

Safety and Toxicology

Toxicological assessments have indicated that dimethylphenylsilanol sodium salt exhibits low toxicity levels in animal models. The no-observed-adverse-effect levels (NOAEL) were established at doses exceeding 1000 mg/kg body weight, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing dimethylphenylsilanol sodium salt with high purity?

- Methodology : Utilize controlled hydrolysis of chlorodimethylphenylsilane in an alkaline aqueous medium. Monitor reaction conditions (pH, temperature) to optimize yield and purity. Characterization via Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can confirm structural integrity .

- Quality Control : Ensure batch-to-batch consistency by employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify impurities and verify molecular weight .

Q. How can researchers validate the stability of dimethylphenylsilanol sodium salt under varying experimental conditions?

- Approach : Conduct accelerated stability studies by exposing the compound to extreme temperatures, humidity, and light. Use thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy to detect photodegradation products .

- Data Interpretation : Compare degradation profiles against established pharmacopeial standards for silanol derivatives to assess suitability for long-term storage .

Q. What analytical techniques are most effective for quantifying dimethylphenylsilanol sodium salt in complex matrices?

- Recommended Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity in biological samples. For inorganic matrices, inductively coupled plasma optical emission spectroscopy (ICP-OES) can quantify sodium content indirectly .

- Calibration : Prepare standard solutions using dibasic sodium phosphate TS (as per USP guidelines) to ensure accurate calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for dimethylphenylsilanol sodium salt?

- Experimental Design : Employ factorial design to test solubility across multiple solvents (e.g., water, ethanol, DMSO) while varying pH and ionic strength. Use regression analysis to identify dominant factors influencing solubility .

- Data Reconciliation : Cross-validate results with computational models (e.g., COSMO-RS) to predict solvent-solute interactions and explain discrepancies .

Q. What strategies mitigate interference from impurities during spectroscopic characterization of dimethylphenylsilanol sodium salt?

- Advanced Techniques : Implement 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by phenyl or silanol contaminants. Pair with X-ray crystallography for unambiguous structural confirmation .

- Sample Preparation : Pre-purify samples via size-exclusion chromatography (SEC) or recrystallization to isolate the target compound .

Q. How can computational modeling enhance the understanding of dimethylphenylsilanol sodium salt’s reactivity in catalytic systems?

- Methodology : Use density functional theory (DFT) simulations to model reaction pathways and identify active sites. Validate predictions experimentally using kinetic studies and in situ Raman spectroscopy .

- Integration with Experimentation : Compare computational activation energies with empirical data from differential scanning calorimetry (DSC) to refine theoretical models .

Methodological Considerations

Q. What protocols ensure ethical and reproducible handling of dimethylphenylsilanol sodium salt in cell-based assays?

- Risk Assessment : Follow (M)SDS guidelines to evaluate hazards and implement engineering controls (e.g., fume hoods) during dissolution steps .

- Documentation : Adhere to CRDC standards (e.g., RDF2050108 for process control) to maintain transparency in experimental workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.